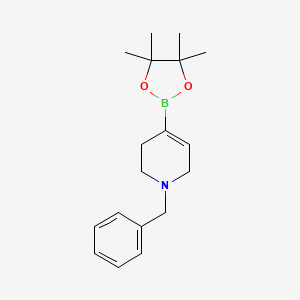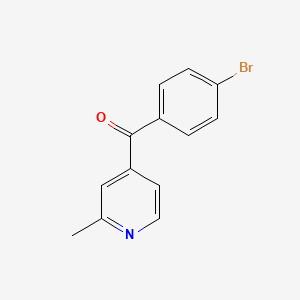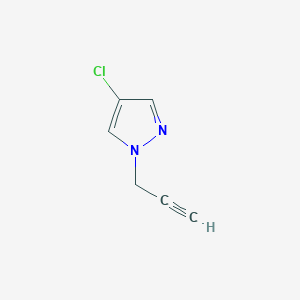
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole
Vue d'ensemble
Description
4-Chloro-1-(prop-2-yn-1-yl)-1H-pyrazole is a chemical compound with the molecular formula C6H5ClN2 and a molecular weight of 140.57 . It is used in the synthesis of various heterocyclic derivatives .
Synthesis Analysis
The synthesis of compounds related to 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole has been reported in the literature . For instance, the synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine was achieved with a yield of 93.31% . Another study reported the synthesis of a series of 7-azaindole-1,2,3-triazole bearing N-benzamide derivatives .Molecular Structure Analysis
The molecular structure of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole comprises a pyrazole ring substituted with a chlorine atom and a prop-2-yn-1-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole, such as its melting point, boiling point, and density, are not explicitly mentioned in the retrieved sources .Applications De Recherche Scientifique
1. Synthesis of Antidepressant Molecules
- Application Summary : This compound plays a crucial role in the synthesis of antidepressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be achieved using metal-catalyzed steps .
- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
- Results or Outcomes : The development of novel antidepressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
2. Antimicrobial Activities
- Application Summary : A series of 1,2,3-triazole hybrid containing amine-ester functionality have been synthesized . These compounds have shown moderate to excellent activity against various microbial strains .
- Methods of Application : The synthesis involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .
- Results or Outcomes : Notably, compound 7o (MIC = 0.0558 μmol/mL) exhibited substantial potency against most of the tested microbes .
3. Synthesis of Pyrazolo [3,4-d]pyrimidine Derivatives
- Application Summary : The compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
4. Synthesis of Anti-depressant Molecules
- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
5. Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles
- Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
6. Synthesis of Pyridine Scaffold
- Application Summary : The compound is used in the synthesis of pyridine scaffold .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Synthesis of Anti-depressant Molecules
- Application Summary : This compound is used in the synthesis of anti-depressant molecules via metal-catalyzed reactions . Key structural motifs included in anti-depressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods of Application : The fully elaborated cis-tetracycle was synthesized via hydrolysis of carbamate and N-alkylation using 4-chloro-1-(4-fluorophenyl)butane-1-one .
- Results or Outcomes : The development of novel anti-depressants that have a quick onset, low side effects, with enhanced cognitive function is a significant area of study in the discipline .
5. Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles
- Application Summary : This compound is used in the synthesis of new heterocyclic derivatives containing pyrazolo [3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .
6. Synthesis of Pyridine Scaffold
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-1-prop-2-ynylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c1-2-3-9-5-6(7)4-8-9/h1,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZNTQDIKOAPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-[3-(pyrrolidin-1-yl)phenyl]hexanamide](/img/structure/B1373672.png)
![4-[4-(Propan-2-yl)piperazin-1-yl]benzoic acid hydrochloride](/img/structure/B1373673.png)
![2-(1H-pyrazol-4-yl)-2-azaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1373675.png)
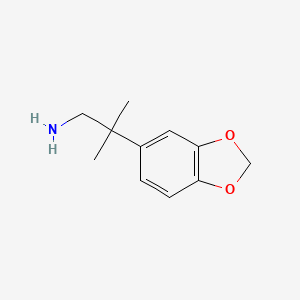
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1373677.png)
![methyl 3-cyclopropyl-7-oxo-6H,7H-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylate](/img/structure/B1373678.png)
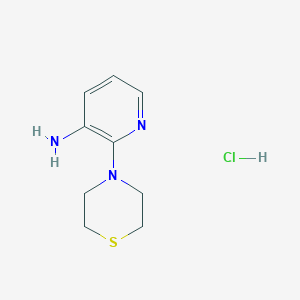
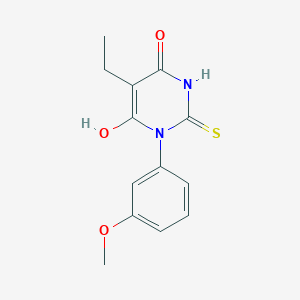
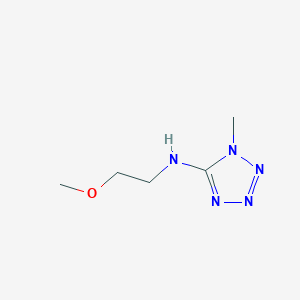
![N-{[3-(pyridin-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1373686.png)

